

An In-depth Technical Guide to 2-Propylpyridine: Synthesis, Characterization, and Biological Relevance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propylpyridine

Cat. No.: B1293518

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Abstract

This technical guide provides a comprehensive overview of **2-propylpyridine**, a heterocyclic compound with applications in various chemical and pharmaceutical domains. The document details its fundamental molecular and physical properties, outlines established synthetic protocols, and describes robust analytical methodologies for its characterization. Furthermore, it explores the current understanding of its biological activities, offering insights for researchers in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Core Molecular and Physical Properties

2-Propylpyridine, also known as conyryne, is a substituted pyridine with a propyl group at the 2-position. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N	[1][2][3]
Molecular Weight	121.18 g/mol	[1][2]
CAS Number	622-39-9	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	169-171 °C at 760 mmHg	[1]
Density	0.912 g/cm ³	[4]
Flash Point	56 °C (133 °F)	[4][5]
Solubility	Slightly soluble in water	[1][5]
Refractive Index	1.490-1.496 at 20 °C	[5]

Synthesis of 2-Propylpyridine

The synthesis of **2-propylpyridine** can be achieved through several established methods. The two primary routes involve the alkylation of a pyridine precursor or the reduction of a functionalized pyridine.

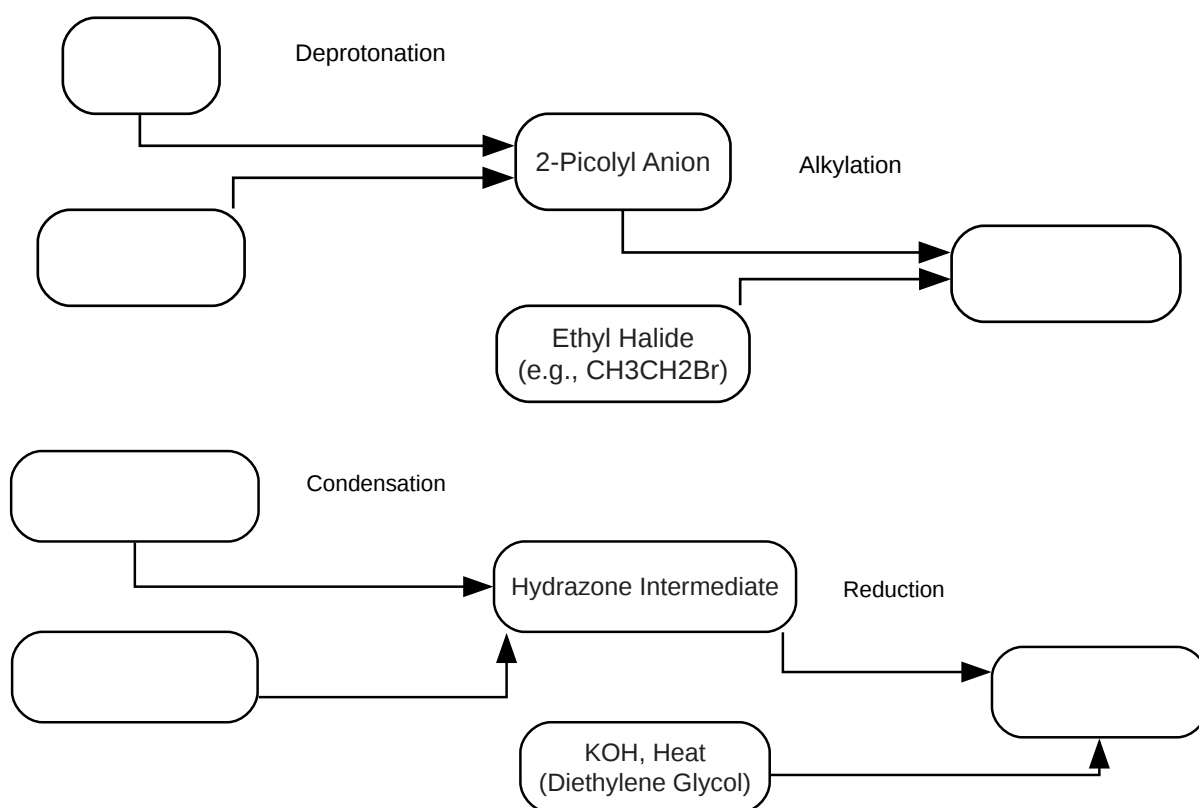
Synthesis via Alkylation of a Pyridine Precursor

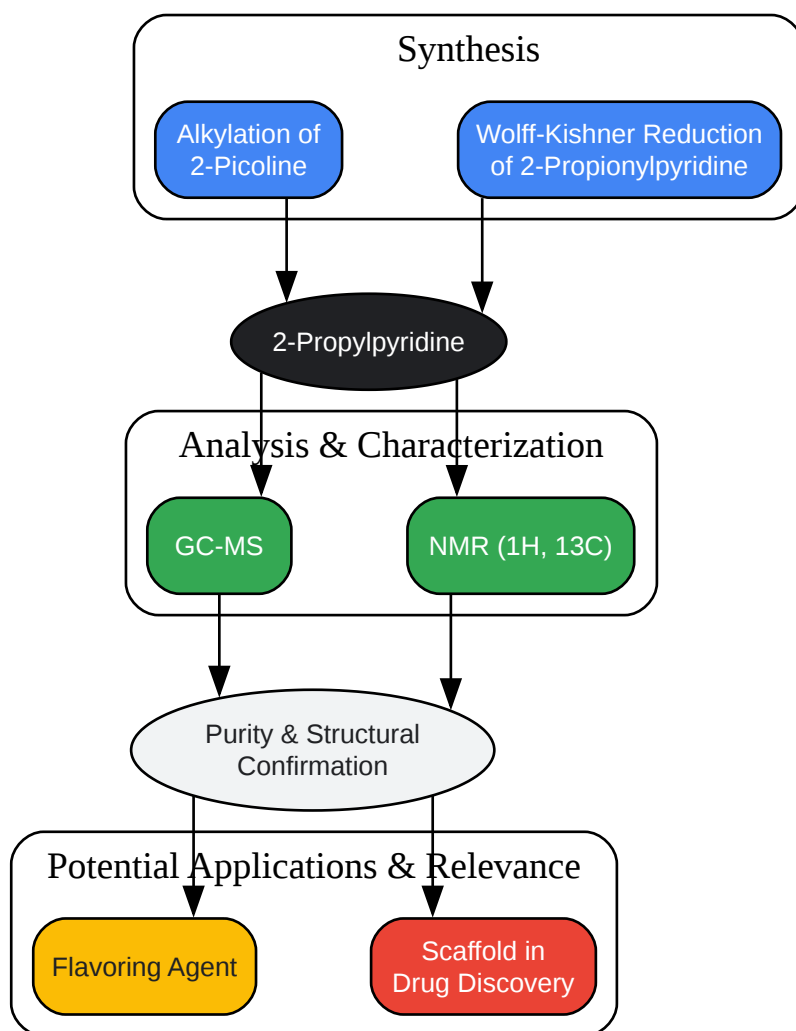
A common method for the synthesis of 2-alkylpyridines is the alkylation of 2-picoline (2-methylpyridine). This involves the deprotonation of the methyl group followed by reaction with an ethyl halide.

Experimental Protocol: Alkylation of 2-Picoline

- Deprotonation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-picoline in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. A strong base, such as sodamide or an organolithium reagent (e.g., n-butyllithium), is slowly added at a controlled temperature (typically -78 °C to 0 °C) to deprotonate the methyl group, forming a nucleophilic intermediate.

- **Alkylation:** An ethyl halide (e.g., ethyl bromide or ethyl iodide) is then added dropwise to the solution while maintaining the low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- **Work-up and Purification:** The reaction is quenched by the careful addition of water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield **2-propylpyridine**.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propylpyridine: Synthesis, Characterization, and Biological Relevance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293518#molecular-weight-and-formula-of-2-propylpyridine]

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